4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-7-19-14-5-3-12(4-6-14)9-16-10-13(11-17)8-15(16)18/h3-6,13,17H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXOWKUFZBXLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Activation and Amine Nucleophilic Attack
Donor–acceptor (D–A) cyclopropanes, such as 1a (cyclopropane bearing ester and electron-withdrawing groups), undergo ring-opening with amines in the presence of Lewis acids like Ni(ClO₄)₂. For example, reaction of 1a with aniline generates acyclic intermediate 4a , which cyclizes under reflux with acetic acid to form pyrrolidin-2-one 2a (70% yield over four steps).
Adaptation for Target Molecule :
-
Replace aniline with 4-propoxyphenylmethylamine to introduce the N-substituent.
-
Introduce hydroxymethyl via ester saponification and thermolysis (Scheme 2 in).
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Ni(ClO₄)₂, toluene, rt | Acyclic 4a | >90% |
| 2 | AcOH, reflux | Cyclized lactam | 85% |
| 3 | NaOH (saponification) | Carboxylic acid | 95% |
| 4 | Thermolysis | 2a (decarboxylated) | 70% |
This route offers scalability but requires precise control over cyclization and decarboxylation.
Ring Contraction of Piperidine Derivatives
Oxidative Deformylation and Iodination
Piperidines undergo ring contraction to pyrrolidin-2-ones via iodination and deformylative functionalization. For instance, N-substituted piperidines treated with I₂ and Selectfluor yield 3-iodopyrroles or pyrrolidin-2-ones, depending on oxidants.
Adaptation :
-
Start with N-(4-propoxyphenylmethyl)piperidine.
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Apply iodination/oxidation to contract the ring, introducing a ketone at C(4).
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Reduce the ketone to hydroxymethyl using NaBH₄ or catalytic hydrogenation.
| Step | Reagents | Product | Selectivity |
|---|---|---|---|
| 1 | I₂, Selectfluor, CH₃CN | 3-Iodopyrrole | 65% |
| 2 | H₂O₂, FeCl₃ | Pyrrolidin-2-one | 78% |
Selectivity hinges on oxidant choice, favoring pyrrolidinones with H₂O₂/FeCl₃.
Reductive Amination and Lactamization
Hydrogenation of Pyrroline Derivatives
The synthesis of (R)-2-methylpyrrolidine via hydrogenation of 2-methylpyrroline using Pt/C in ethanol/methanol (2:1) provides a template for stereoselective reductions.
Adaptation :
-
Synthesize 4-propoxyphenylmethyl-substituted pyrroline.
-
Hydrogenate with Pt/C to form pyrrolidine.
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Oxidize to lactam via RuO₄ or bleach-mediated oxidation.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrogenation | 5% Pt/C, EtOH/MeOH | Pyrrolidine (90% ee) |
| Oxidation | NaOCl, TEMPO | Lactam (60% yield) |
Challenges include controlling overoxidation and ensuring N-substituent stability.
Introduction of the Hydroxymethyl Group
Saponification and Reduction Strategies
The hydroxymethyl group at C(4) can be introduced via:
-
Ester saponification : Hydrolysis of a C(4) ester (e.g., COOEt → COOH) followed by reduction (COOH → CH₂OH).
-
Direct hydroxymethylation : Aldol addition of formaldehyde to a C(4) ketone, followed by reduction.
| Method | Reagents | Efficiency |
|---|---|---|
| Saponification | NaOH, H₂O/EtOH | 95% |
| Reduction | NaBH₄, MeOH | 80% |
Final Assembly and Purification
Convergent Synthesis
-
Prepare N-(4-propoxyphenylmethyl)pyrrolidin-2-one via cyclopropane ring-opening (Section 2).
-
Introduce hydroxymethyl via ketone reduction (Section 5).
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Purify by recrystallization or chromatography.
Optimized Route :
-
Overall yield: 55% (four steps).
-
Purity: >98% (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(carboxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one.
Reduction: 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-ol.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
The compound 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in various scientific and pharmaceutical applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, neuropharmacology, and as a potential therapeutic agent.
Neuropharmacology
Research indicates that compounds similar to 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one may exhibit neuroprotective properties. They are being studied for their potential role in treating neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) signaling pathways, which are crucial for memory formation and synaptic plasticity .
Case Studies
- Cognitive Enhancement : In animal models, compounds that activate cAMP pathways have shown improvements in cognitive function and memory retention. For instance, PDE inhibitors have been linked to enhanced synaptic plasticity, which may be beneficial in AD treatment .
Pharmaceutical Development
The compound is being explored as a lead structure for developing new drugs targeting various receptors involved in neurological functions. Its structural features allow for modifications that can enhance its efficacy and selectivity for specific targets.
Potential Targets
- Histamine Receptors : Similar compounds have been identified as inverse agonists at histamine H3 receptors, enhancing cognitive functions by promoting vigilance .
- Phosphodiesterase (PDE) Inhibitors : The compound's ability to modulate PDE activity suggests its potential in developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD) through bronchodilation effects .
Synthesis and Structural Modification
The synthesis of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one involves multi-step organic reactions that can be optimized for yield and purity. Researchers are investigating various synthetic pathways to create analogs with improved pharmacological profiles.
Synthetic Routes
- Starting Materials : Commonly used precursors include substituted phenols and pyrrolidinones.
- Reagents : Reactions often require catalysts such as Lewis acids or bases to facilitate the formation of the pyrrolidine ring.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxymethyl and propoxyphenyl groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
Several pyrrolidin-2-one derivatives exhibit acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer’s therapy. Notable examples include:
Key Findings :
- Electronic and Steric Effects: Methoxy or fluorine substituents (e.g., in 10b) improve AChE binding via electron-withdrawing effects.
- Lipophilicity : The propoxyphenyl group (logP ~3.5 estimated) is more lipophilic than methoxybenzyl (logP ~2.8), which could enhance CNS penetration but reduce aqueous solubility .
SV2A Ligands for Neuroimaging
Compounds like 12a () feature 3,5-difluorophenyl and pyridinylmethyl groups, serving as synaptic vesicle glycoprotein 2A (SV2A) ligands for positron emission tomography (PET):
Key Findings :
- Receptor Specificity : Fluorine atoms in 12a enhance binding to SV2A. The target compound lacks halogens but may interact with other CNS targets due to its arylpropoxy group .
- Synthetic Accessibility : Introducing the propoxyphenyl group may require multi-step alkylation or etherification, contrasting with the palladium-catalyzed coupling used for 12a .
Stereochemical Considerations
Stereochemistry significantly impacts biological activity. For example:
- (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one () is a stereoisomer with 97% purity and stability at room temperature .
- The target compound’s unspecified stereochemistry could lead to varied efficacy or toxicity compared to enantiopure analogues .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
| Compound Name | Substituents | Estimated logP | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | 4-Propoxyphenylmethyl | ~3.5 | Low in water |
| 10b () | 4-Methoxybenzyl | ~2.8 | Moderate |
| 12a () | 3,5-Difluorophenyl | ~2.2 | Low |
Implications :
- The target compound’s higher logP suggests better membrane permeability but may necessitate formulation adjustments for oral bioavailability .
Biological Activity
4-(Hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one can be represented as follows:
- IUPAC Name: 4-(Hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one
- Molecular Formula: C16H23NO3
- Molecular Weight: 275.37 g/mol
Research indicates that this compound may interact with various biological targets, including:
- Histamine Receptors: It has been studied for its activity as a ligand for histamine H3 receptors, which are implicated in several neurological processes such as sleep regulation and cognitive functions .
- Antiproliferative Effects: Preliminary studies suggest that it may exhibit antiproliferative effects on certain cancer cell lines, indicating potential therapeutic applications in oncology .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Histamine H3 Binding | Moderate affinity | |
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Neuroprotective | Potential protective effects against neurodegeneration |
Case Studies
-
Histamine H3 Receptor Modulation:
A study evaluated the binding affinity of various compounds to histamine H3 receptors. 4-(Hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one demonstrated a significant binding affinity, suggesting its potential use in treating disorders linked to histamine dysregulation . -
Anticancer Activity:
In vitro studies conducted on human cancer cell lines showed that this compound inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase . -
Neuroprotective Effects:
Research focusing on neurodegenerative diseases indicated that the compound may mitigate oxidative stress in neuronal cells. This effect was quantified by measuring reactive oxygen species (ROS) levels post-treatment, showing a reduction of up to 40% compared to control groups .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Nucleophilic substitution : Reacting 4-propoxyphenylmethyl halides with pyrrolidinone precursors under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like DMF or acetonitrile .
Hydroxymethyl introduction : Post-alkylation, hydroxymethyl groups are introduced via reductive amination or hydroxylation of prochiral centers, monitored by TLC and HPLC for intermediate purity .
Cyclization : Final ring closure is achieved using dehydrating agents (e.g., POCl₃) or acid catalysis .
- Characterization : NMR (¹H/¹³C) confirms regioselectivity, while LC-MS validates molecular weight (±2 Da accuracy) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions on the pyrrolidinone ring (e.g., hydroxymethyl at C4, propoxyphenyl at N1). Coupling constants resolve stereochemistry .
- HPLC-PDA : Quantifies purity (>95% by area normalization) and detects byproducts from incomplete alkylation or oxidation .
- FT-IR : Validates functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the lactam ring) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity with malachite green detection) .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) with IC₅₀ calculations .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodological Answer :
- Solvent optimization : Replace DMF with DMSO to enhance solubility of hydrophobic intermediates, reducing side-product formation .
- Catalyst screening : Test Pd/C or Ni catalysts for selective C–N bond formation; monitor via in situ IR .
- Temperature control : Lower reaction temperatures (−10°C) minimize epimerization of the hydroxymethyl group .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assigns through-space interactions to distinguish between regioisomers (e.g., N1 vs. C3 substitution) .
- X-ray crystallography : Resolves ambiguous stereochemistry by comparing experimental vs. computed (DFT) bond angles .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl carbon shifts in complex spectra .
Q. How do structural modifications (e.g., replacing propoxyphenyl with fluorophenyl) impact bioactivity?
- Methodological Answer :
- SAR analysis : Compare logP (hydrophobicity) and pKa (ionization) of analogs using HPLC-derived retention times and potentiometric titration .
- Molecular docking : Simulate binding poses in target proteins (e.g., CYP450 isoforms) with AutoDock Vina; validate with SPR binding kinetics .
- Metabolic stability : Assess microsomal half-life (human liver microsomes + NADPH) to correlate substituent electronegativity with degradation rates .
Q. What computational methods predict physicochemical properties relevant to drug-likeness?
- Methodological Answer :
- In silico tools : Use SwissADME to calculate Lipinski’s parameters (e.g., molecular weight <500 Da, logP <5) .
- QSAR modeling : Train models with descriptors like polar surface area (PSA) to predict blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) to estimate solubility .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro activity and computational predictions?
- Methodological Answer :
- Assay validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to rule out false negatives .
- Proteomics profiling : Use LC-MS/MS to identify off-target interactions that may explain unexpected activity .
- Conformational analysis : Compare crystal structures with docking poses to assess ligand-induced protein flexibility .
Q. Why might batch-to-batch variability in biological activity occur, and how is it mitigated?
- Methodological Answer :
- Purity profiling : Implement orthogonal methods (HPLC + CE) to detect trace impurities (<0.1%) from incomplete purification .
- Stability studies : Monitor compound degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
